1-(2-Chlorophenyl)pyrazolidine-3,5-dione
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Overview
Description
1-(2-Chlorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the condensation of hydrazine derivatives with diketones. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization, yields the desired pyrazolidine-3,5-dione .
Industrial Production Methods: Industrial production often employs sustainable synthetic approaches. An example is the anodic N-N bond formation using dianilides as precursors. This method involves electroconversion in an undivided cell under constant-current conditions, providing a more environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide in acetone
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
1-(2-Chlorophenyl)pyrazolidine-3,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to activate caspases-9/3, leading to apoptosis in cancer cells. This activation triggers a cascade of events resulting in programmed cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial cell wall biosynthesis .
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)pyrazolidine-3,5-dione
- 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione
- 1-(2-Methyl-4-oxo-4H-thiochromene-8-carbonyl)pyrazolidine-3,5-dione
Uniqueness: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits a distinct mechanism of action and a broader spectrum of antimicrobial activity .
Properties
CAS No. |
820238-65-1 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
InChI Key |
OVRAFRIMQVPBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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